molecular formula C11H14F3N3 B1466775 2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine CAS No. 1479406-90-0

2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine

Cat. No. B1466775
CAS RN: 1479406-90-0
M. Wt: 245.24 g/mol
InChI Key: ATKGDSZMGXQFBK-UHFFFAOYSA-N
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Description

“2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions lead to the formation of different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied. These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial for the synthesis of biologically active piperidines .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative synthetic approaches to create derivatives of compounds closely related to 2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine. For instance, a study by Khlebnikov et al. (2018) outlines a strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates from a trifluoromethyl-containing building block, showcasing a method that could be adapted for related compounds (Khlebnikov et al., 2018).

Optical and Electronic Properties

The work by Palion-Gazda et al. (2019) investigates the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including derivatives similar to the compound of interest. This research provides insights into how the presence of amino groups and nitrogen-based π-deficient heterocycles influences thermal, redox, and photophysical properties (Palion-Gazda et al., 2019).

Medicinal Chemistry Applications

A study on the synthesis of substituted α-trifluoromethyl piperidinic derivatives by Rioton et al. (2017) offers a comprehensive survey of methods to generate compounds with a trifluoromethyl group, which is a common motif in pharmaceuticals due to its impact on bioactivity and metabolic stability (Rioton et al., 2017).

Pharmacological Properties

Another direction of research involves evaluating the pharmacological potential of related compounds. For example, the study by Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives, aiming to explore their anticancer activities. Such studies underscore the relevance of trifluoromethylated pyridines and piperidines in the development of new therapeutic agents (Hafez & El-Gazzar, 2020).

Material Science Applications

Research on the formation of heterocyclic amine adducts of bis(2-thiopyridine N-oxide)nickel(II) by Liu et al. (1985) showcases the potential use of such compounds in material science, particularly in the synthesis and characterization of complexes with interesting electronic and structural properties (Liu et al., 1985).

Future Directions

The future directions in the research of piperidine derivatives, including “2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of novel substituted piperidines and their evaluation for various biological activities .

properties

IUPAC Name

2-[3-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-3-2-6-17(7-8)10-9(15)4-1-5-16-10/h1,4-5,8H,2-3,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKGDSZMGXQFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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